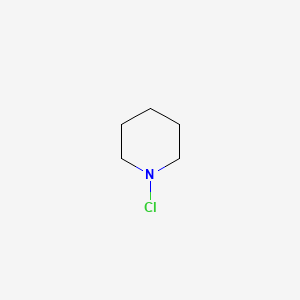

N-Chloropiperidine

CAS No.: 2156-71-0

Cat. No.: VC1709071

Molecular Formula: C5H10ClN

Molecular Weight: 119.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2156-71-0 |

|---|---|

| Molecular Formula | C5H10ClN |

| Molecular Weight | 119.59 g/mol |

| IUPAC Name | 1-chloropiperidine |

| Standard InChI | InChI=1S/C5H10ClN/c6-7-4-2-1-3-5-7/h1-5H2 |

| Standard InChI Key | CIQJWKNJDQKPPO-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)Cl |

| Canonical SMILES | C1CCN(CC1)Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Properties and Identification

N-Chloropiperidine is an organic compound with the chemical formula C5H10NCl. It exists as a colorless liquid under standard conditions and belongs to a rare class of compounds known as organic chloramines, characterized by the presence of a nitrogen-chlorine (N-Cl) bond . The compound has been assigned CAS number 2156-71-0 for standardized chemical identification purposes.

Molecular Structure and Bonding

The molecular structure of N-Chloropiperidine features a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom, with a chlorine atom directly bonded to the nitrogen. This N-Cl bond is particularly notable as it represents an uncommon structural feature in organic chemistry, contributing to the compound's high reactivity . The piperidine ring maintains its chair conformation while the chlorine atom extends from the nitrogen position.

Chemical Reactivity

N-Chloropiperidine demonstrates exceptional reactivity, primarily due to the instability of the N-Cl bond. This high reactivity explains why the compound is typically generated and used in situ for chemical reactions rather than being isolated and stored . One characteristic reaction involves dehydrohalogenation, through which the compound transforms to produce a cyclic imine . The reactive nature of N-Chloropiperidine also manifests in various biological systems, where it can interact with cellular components.

Synthesis and Preparation Methods

Standard Synthetic Routes

The primary method for synthesizing N-Chloropiperidine involves the treatment of piperidine with calcium hypochlorite . This reaction represents a straightforward chlorination process that introduces the chlorine atom onto the nitrogen of the piperidine ring. The synthesis must be carefully controlled due to the compound's inherent instability and reactive nature.

Biological Activity and Toxicological Implications

Cytotoxic Effects and Mechanisms

Research has demonstrated that N-Chloropiperidine exhibits significant cytotoxic properties. In studies using Chinese hamster ovary (CHO) cells, exposure to varying concentrations of the compound resulted in a dose-dependent reduction in mitotic activity . The cytostatic effects observed suggest that N-Chloropiperidine interferes with fundamental cellular processes necessary for proper cell division and proliferation.

Mutagenicity and Chromosomal Effects

N-Chloropiperidine has demonstrated considerable mutagenic and clastogenic properties in biological systems. Cytogenetic studies have revealed that cells treated with this compound exhibit a significant increase in chromosomal structural abnormalities compared to control populations . The principal anomalies observed include:

-

Multipolar anaphase configurations

-

Ana-/telophase bridge-fragment formations

-

Chromosomal laggards

-

Bi- and poly-macronucleation

-

Exchange configurations

-

Fragments and chromatid breaks

These findings suggest that N-Chloropiperidine can substantially disrupt normal chromosomal integrity and cellular division processes.

Molecular Mechanisms of Action

At the molecular level, N-Chloropiperidine appears to interact with DNA through multiple pathways. The compound's mechanism of action involves the formation of an electrophilic aziridinium ion through the intramolecular displacement of chloride. This reactive intermediate can then interact with nucleic acids, potentially leading to DNA alkylation, depurination, and strand cleavage. Such interactions provide a molecular basis for understanding the compound's observed mutagenic and cytotoxic effects.

Environmental Fate and Degradation Pathways

Photocatalytic Degradation Processes

Recent research has focused on methods for eliminating N-Chloropiperidine from aqueous environments through photocatalytic degradation. Studies have demonstrated the effectiveness of titanium dioxide (TiO2) as a photocatalyst for N-Chloropiperidine degradation under ultraviolet illumination . Similar research has explored using Ni/NiO-C3N4 catalysts under visible light for degradation purposes , indicating growing interest in developing efficient remediation strategies.

Degradation Kinetics and Optimization

The photocatalytic degradation of N-Chloropiperidine in aqueous solutions follows first-order kinetics, with rate constants ranging from 0.0377 to 0.0948 min^-1 depending on experimental conditions . Research has identified optimal parameters for degradation, including a photocatalyst concentration of 0.5 g/L . Efficiency of degradation is also influenced by the initial concentration of N-Chloropiperidine, with higher concentrations requiring longer treatment times. Specifically, solutions containing 10 mg/L of the compound showed over 90% decomposition within 20 minutes, while 30 mg/L solutions required approximately 40 minutes to achieve similar results .

Degradation Products and Pathways

During photocatalytic degradation, N-Chloropiperidine breaks down into several ionic species. Analysis of reaction products has detected the formation of nitrite (NO2−), nitrate (NO3−), and chloride (Cl−) ions . Notably, nitrite ions appear as intermediates in the degradation process, while nitrate ions represent terminal products, providing insight into the stepwise breakdown pathway of the molecule.

Formation and Occurrence in Drinking Water Systems

Chlorinated Water and N-Chloramine Formation

N-Chloropiperidine and related N-chloramines can form when chlorinated drinking water interacts with amino nitrogen compounds. Research by the Environmental Protection Agency (EPA) has investigated the chemical reactions that occur when hypochlorite from chlorinated water contacts amino compounds in the digestive system . These studies help understand potential exposure routes and health implications of N-chloramines formed through drinking water disinfection processes.

In Vivo Formation Studies

Experimental investigations using animal models have examined the formation of N-chloropiperidine in stomach fluid following administration of hypochlorite. Using tritiated piperidine and varying chlorine doses (200 and 1000 mg/L), researchers have tracked the formation and distribution of tritiated N-chloropiperidine in biological systems . Such studies provide valuable information about the potential for in vivo generation of this reactive compound following consumption of chlorinated water.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents a primary analytical method for detecting and quantifying N-chloropiperidine and related compounds. Specialized derivatization techniques enhance detection sensitivity. For example, derivatization with dansyl sulfinic acid produces fluorescent derivatives of chloramines that can be separated and analyzed by HPLC . This approach allows researchers to identify specific N-chloramines in complex biological matrices.

Spectroscopic and Other Analytical Approaches

Beyond chromatographic methods, various spectroscopic and chemical techniques contribute to the analysis of N-chloropiperidine. For instance, the FAS-DPD (ferrous ammonium sulfate-N,N-diethyl-p-phenylenediamine) titrimetric method has been employed to measure oxidizing species in biological samples containing chlorinated compounds . These analytical approaches enable researchers to monitor N-chloropiperidine concentrations in environmental and biological samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume